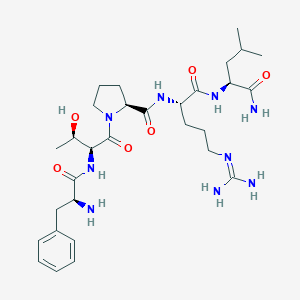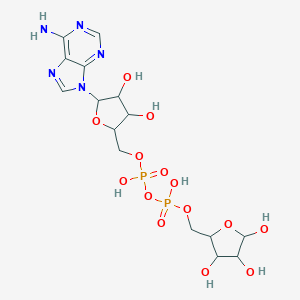
3-(2-氯吡啶-3-基)-丙烯酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of derivatives related to 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester involves preparative methods that include the Knoevenagel’s reaction for constructing the acrylic acid framework followed by reactions with amines in the presence of chloroanhydrides. This methodology allows for the introduction of functional groups that can significantly alter the compound's properties for targeted applications (Kemskyi et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction and density-functional-theory (DFT) calculations. These studies reveal the configuration and spatial arrangement of atoms within the molecule, which are critical for understanding its reactivity and interactions with other molecules (Shen et al., 2012).
Chemical Reactions and Properties
3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester undergoes a variety of chemical reactions, including cycloaddition and Michael addition-induced cyclization. These reactions are pivotal for the synthesis of cyclopropane esters and other derivatives, showcasing the compound's versatility as a chemical synthon (Lachia et al., 2011).
Physical Properties Analysis
The physical state, melting point, boiling point, and solubility in various solvents are essential physical properties that determine the practical applications of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester. For instance, its solubility in organic solvents versus water can affect its use in polymer synthesis or pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester, such as reactivity with nucleophiles, electrophilicity, and the ability to form coordination compounds with metals, are crucial for its applications in creating polymers, catalysts, and other functional materials (Allan et al., 1988).
科学研究应用
Arylsulfonylpyrroles Synthesis
A study explored the synthesis of arylsulfonylpyrroles using ethyl 3-(arylthio)acrylates and tosylmethyl isocyanide (TosMIC), highlighting a method for producing ethyl 4-(arylsulfonyl)pyrrole-3-carboxylates. This process demonstrates the compound's role in facilitating cycloaddition reactions, an essential step in the synthesis of complex organic molecules (Santo et al., 1998).
Polyfunctional Pyridines
Another study focused on the conjugate addition reactions of ethyl 2-cyano-3-(5-chloro-1,3-diphenylpyrazol-4-yl)acrylate, leading to the formation of novel polyfunctional pyrazolyl-substituted pyridines. This research highlights the compound's utility in synthesizing new pyridine derivatives, which have potential applications in medicinal chemistry (Latif et al., 2003).
Novel 3-(2-Chloroquinolin-3-yl)acrylic Acid Derivatives
Research on the synthesis of novel 3-(2-chloroquinolin-3-yl)acrylic acid derivatives via Knoevenagal condensation showcases the compound's role in the development of new quinoline derivatives. These compounds are noted for their potential applications in treating male erectile dysfunction, demonstrating the versatility of the core structure in medicinal applications (Shastri & Joshi, 2014).
Insecticidal Candidate Development
A paper detailing the synthesis of a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for the insecticidal candidate tyclopyrazoflor, illustrates the compound's application in developing new insecticides. This work emphasizes the strategic use of cyclization strategies and functionalization techniques to create potent insecticidal agents (Yang et al., 2019).
Coordination Polymers
A study on the synthesis of coordination polymers using isomeric compounds related to 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester showcases the compound's utility in materials science. These polymers, with potential applications in catalysis and materials engineering, underscore the versatility of such organic molecules in creating functional materials (Hu et al., 2016).
安全和危害
属性
IUPAC Name |
ethyl (E)-3-(2-chloropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQCHYUAHBXAK-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(N=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445041 |
Source


|
| Record name | 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
CAS RN |
104830-08-2 |
Source


|
| Record name | 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)


